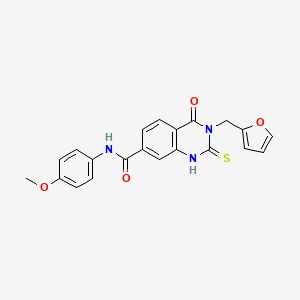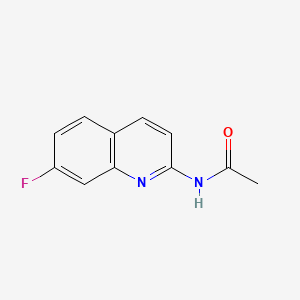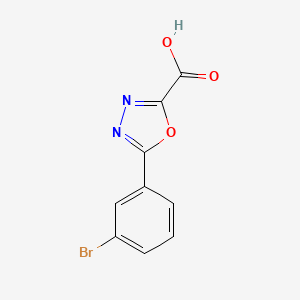
o-DAN2PHOS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-DAN2PHOS: is a chemical compound known for its unique properties and applications in various fields. It is a phosphine ligand that contains both trifluoromethyl and sulfonate groups, making it highly versatile in catalysis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of o-DAN2PHOS involves the introduction of trifluoromethyl and sulfonate groups into a phosphine ligand. The synthetic route typically includes the reaction of a phosphine precursor with trifluoromethylating agents and sulfonating agents under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: o-DAN2PHOS undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The trifluoromethyl and sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine ligands with various functional groups.
Scientific Research Applications
Chemistry: o-DAN2PHOS is widely used as a ligand in transition metal catalysis. It enhances the activity and selectivity of catalysts in reactions such as hydroformylation, hydrogenation, and cross-coupling reactions.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its unique properties allow for the development of novel biochemical assays and probes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its ability to modulate enzyme activity and protein interactions makes it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role in catalysis and chemical synthesis makes it an essential component in various manufacturing processes.
Mechanism of Action
The mechanism of action of o-DAN2PHOS involves its interaction with transition metals to form stable complexes. These complexes facilitate various catalytic processes by providing a favorable environment for the reaction to occur. The trifluoromethyl and sulfonate groups enhance the electron-donating and electron-withdrawing properties of the ligand, respectively, allowing for fine-tuning of the catalytic activity.
Comparison with Similar Compounds
Danphos: Another phosphine ligand with similar properties but different functional groups.
Trisulfonated triphenylphosphine (TPPTS): A widely used ligand in aqueous-phase catalysis.
Trifluoromethylated phosphines: Compounds with similar trifluoromethyl groups but lacking sulfonate groups.
Uniqueness: o-DAN2PHOS stands out due to its combination of trifluoromethyl and sulfonate groups, which provide unique electronic and steric properties. This combination allows for enhanced catalytic activity and selectivity compared to other similar compounds.
Properties
Molecular Formula |
C20H13F6NaO3PS |
|---|---|
Molecular Weight |
501.3 g/mol |
InChI |
InChI=1S/C20H13F6O3PS.Na/c21-19(22,23)15-8-1-3-10-17(15)30(13-6-5-7-14(12-13)31(27,28)29)18-11-4-2-9-16(18)20(24,25)26;/h1-12H,(H,27,28,29); |
InChI Key |
YEIXYZZDTHIVCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)P(C2=CC(=CC=C2)S(=O)(=O)O)C3=CC=CC=C3C(F)(F)F.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14114166.png)

![4-[(2E)-But-2-EN-1-yloxy]-3-iodopyridine](/img/structure/B14114174.png)
![8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114175.png)


![(1S,3aR,6aS)-tert-butyl 2-((S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B14114186.png)

![6'-Bromo-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-2-carboxylic acid](/img/structure/B14114198.png)
![4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B14114206.png)
![Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl-](/img/structure/B14114215.png)
